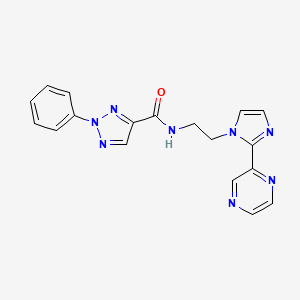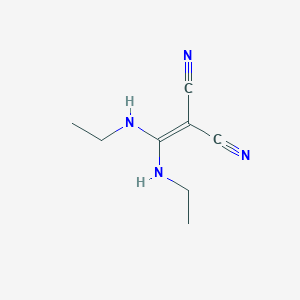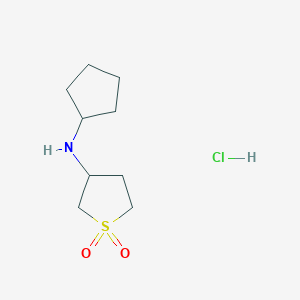
2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds containing both thiadiazole and triazole moieties has been a subject of interest due to their potential biological activities. In one study, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride resulted in the formation of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. Further conversion of cyclopropane dicarboxylic acid thiosemicarbazide in an alkaline medium led to the synthesis of 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl) cyclopropane and its derivatives . Another study reported the synthesis of pyrazol-1,3,4-thiadiazoles through 1,3-dipolar cycloadditions, followed by a domino process resulting in the formation of bicyclic compounds characterized by NMR spectroscopy and X-ray crystallography . Additionally, the synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles was achieved by intramolecular cyclization of disubstituted thiosemicarbazides in various conditions, with the chemical structures confirmed by spectral data .
Molecular Structure Analysis
The molecular structure of these heterocyclic compounds has been elucidated using various analytical techniques. For instance, a novel 1,2,3-thiadiazole compound containing a 1,2,4-triazole moiety was characterized by single-crystal X-ray diffraction, revealing its precise molecular geometry . In another example, the molecular structure of 1,2,4-triazole and 1,3,4-thiadiazole derivatives was confirmed by X-ray structure analysis, providing insights into the three-dimensional arrangement of atoms within the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds involves multiple steps and reaction types. The formation of pyrazol-1,3,4-thiadiazoles includes a 1,3-dipolar cycloaddition reaction and a subsequent domino process involving the cleavage of the triazepenic ring in an acidic environment . The cyclization reactions to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives can occur in either alkaline or acidic media, demonstrating the versatility of these compounds in undergoing chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of heteroatoms within the rings. The synthesized compounds exhibit a range of biological activities, such as inhibition of rape root growth, which is indicative of their potential as bioactive molecules . The pharmacological properties of some derivatives were investigated, showing effects on the central nervous system in mice . Additionally, the antimicrobial activity of a new class of triazolo-thiadiazole derivatives was evaluated, highlighting the importance of these compounds in medicinal chemistry .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds containing 1,2,3-thiadiazole and 1,2,4-triazole moieties have been reported. These compounds exhibit biological activities, such as higher inhibition abilities against certain plant roots and weak activity against specific types of grass and other targets. The crystal structure of these compounds has been detailed through single-crystal X-ray diffraction studies, highlighting their structural uniqueness and potential for further biological application (Li-Jing Min et al., 2014).
Biological Activity and Applications
- Research has focused on designing and synthesizing thiadiazole, triazole, and oxadiazole derivatives to identify compounds with potent anti-inflammatory and antimicrobial properties. For instance, certain derivatives have been developed as dual inhibitors of lipoxygenase and cyclooxygenase, displaying significant efficacy in rat models of inflammation while being nonulcerogenic (M. D. Mullican et al., 1993).
Antimicrobial and Antifungal Properties
- Studies have also explored the antimicrobial and antifungal properties of similar compounds. For example, novel triazole and thiadiazole derivatives have been synthesized and shown to exhibit good antifungal activity. This suggests the potential for developing new antimicrobial agents based on these structural frameworks (Zhai et al., 2016).
Anticancer Potential
- Additionally, some research has focused on the anticancer potential of thiadiazole derivatives. Compounds have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, demonstrating the promise of thiadiazole and triazole derivatives in oncology (K. El Bourakadi et al., 2020).
Propiedades
IUPAC Name |
2-cyclopropyl-5-(1,2,4-triazol-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c1-2-5(1)6-10-11-7(13-6)12-4-8-3-9-12/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVHPZAXUPOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)


![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)


methanone](/img/structure/B2499704.png)
![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)
